molecular formula C8H14O2 B12707286 (R)-2-Propyl-4-pentenoic acid CAS No. 117039-61-9

(R)-2-Propyl-4-pentenoic acid

Cat. No.: B12707286
CAS No.: 117039-61-9
M. Wt: 142.20 g/mol
InChI Key: UMYDNZXEHYSVFY-ZETCQYMHSA-N
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Description

®-2-Propyl-4-pentenoic acid is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Propyl-4-pentenoic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as 4-pentenoic acid, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of ®-2-Propyl-4-pentenoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

®-2-Propyl-4-pentenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-Propyl-4-pentenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Propyl-4-pentenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating enzyme activity or binding to receptor sites, thereby influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Propyl-4-pentenoic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications where enantiomeric purity is crucial .

Properties

CAS No.

117039-61-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2R)-2-propylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1

InChI Key

UMYDNZXEHYSVFY-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H](CC=C)C(=O)O

Canonical SMILES

CCCC(CC=C)C(=O)O

Origin of Product

United States

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